1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione
Description
This compound is a thieno[3,2-d]pyrimidine-2,4-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-ethoxy-3-methoxyphenyl group at the 3-position. The ethoxy and methoxy groups on the phenyl ring likely enhance solubility and modulate electronic effects, influencing binding affinity and metabolic stability .
Properties
CAS No. |
1226433-16-4 |
|---|---|
Molecular Formula |
C24H20N4O5S |
Molecular Weight |
476.51 |
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O5S/c1-3-32-18-10-9-15(13-19(18)31-2)22-25-20(33-26-22)14-27-17-11-12-34-21(17)23(29)28(24(27)30)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
LICOLLPEGWPDLM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 498.5 g/mol. The structure features an oxadiazole ring and a thieno[3,2-d]pyrimidine core, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O5 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | 1-[[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of oxadiazole can effectively inhibit various strains of Mycobacterium tuberculosis and other pathogenic bacteria.
- Mechanism of Action : The antimicrobial effect is primarily attributed to the inhibition of cell wall biosynthesis in bacteria. This was evidenced by the activity of certain oxadiazole derivatives against Mycobacterium bovis BCG and other strains where they showed potent inhibition in both active and dormant states .
-
Case Studies :
- A study involving a series of oxadiazole derivatives reported Minimum Inhibitory Concentrations (MICs) as low as 2 μM against M. tuberculosis, indicating strong activity against multidrug-resistant strains .
- Another investigation highlighted that specific derivatives exhibited enhanced antibacterial properties compared to standard antibiotics like gentamicin .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies.
- Cell Line Studies : The compound has been tested against multiple cancer cell lines including MCF7 (breast cancer), PC-3 (prostate cancer), and SF-295 (CNS cancer). Results indicated that it could induce apoptosis in these cells with IC50 values significantly lower than those of conventional chemotherapeutics .
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. This disruption leads to reduced cell viability and increased apoptosis .
Antioxidant Activity
The antioxidant properties of the compound have also been evaluated using various assays.
- In Vitro Studies : The compound demonstrated significant radical scavenging activity in assays like DPPH and nitric oxide scavenging tests. These activities are crucial for mitigating oxidative stress-related cellular damage .
- Structure-Activity Relationship : The presence of electron-donating substituents on the thieno[3,2-d]pyrimidine ring appears to enhance antioxidant activity, whereas electron-withdrawing groups may reduce it .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that certain analogs showed activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L . The presence of specific functional groups, such as benzothiazole and thiophene moieties, contributes to enhanced antimicrobial efficacy.
Anticancer Activity
The cytotoxicity of this compound was evaluated against several cancer cell lines including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. Results indicated that many synthesized derivatives displayed potent cytotoxic effects with IC50 values in the range of 0.66 to 10.20 μmol/L . The structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole or thiophene side chains significantly influence anticancer activity.
Antioxidant Properties
In addition to antimicrobial and anticancer activities, compounds similar to this structure have been investigated for their antioxidant properties. The ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of derivatives based on the thieno[3,2-d]pyrimidine framework and tested their antimicrobial efficacy. Compounds were screened against Gram-positive and Gram-negative bacteria, revealing that some derivatives exhibited superior activity compared to standard antibiotics like cefotaxime . This highlights the potential for developing new antimicrobial agents from these compounds.
Case Study 2: Anticancer Activity Profiling
In another investigation, a panel of synthesized compounds was tested against multiple tumor cell lines. Compounds with specific substituents on the phenyl ring demonstrated higher cytotoxicity compared to others. For instance, compound 7a showed IC50 values of 3.61 μmol/L against HepG2 cells, indicating strong potential for further development as anticancer agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole and thienopyrimidine rings serve as key sites for nucleophilic attack.
For example, treatment with hydrazine hydrate under reflux replaces the pyrimidine-dione carbonyl group, forming 3-phenyl-2,4-dihydrazinylthieno[3,2-d]pyrimidine .
Electrophilic Aromatic Substitution
The methoxy- and ethoxy-substituted phenyl ring undergoes regioselective electrophilic reactions.
| Position Modified | Reagents/Conditions | Outcome | Selectivity Notes | Source |
|---|---|---|---|---|
| Para to ethoxy | HNO₃/H₂SO₄, 0–5°C | Nitration at the activated para position | Directed by electron-donating groups | |
| Meta to methoxy | Br₂/FeBr₃, CH₂Cl₂ | Bromination at the meta position | Steric hindrance from substituents |
The methoxy group’s ortho-directing effect is counterbalanced by steric effects, leading to meta-substitution in halogenation reactions.
Cyclization and Ring Expansion
The compound participates in cycloaddition and ring-expansion reactions due to its strained heterocycles.
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylenedicarboxylate | 110°C, toluene, 12h | Diels-Alder adduct with a fused cyclohexene ring | 68% | |
| Isocyanates | Reflux in CH₂Cl₂, 5h | Formation of urea-linked bicyclic derivatives | 52–75% |
These reactions exploit the electron-deficient nature of the oxadiazole ring, enabling [4+2] cycloadditions.
Oxidation and Reduction
Functional group transformations are mediated by redox agents.
Controlled reduction with NaBH₄ preserves the oxadiazole ring while reducing the pyrimidine moiety .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl substituents.
| Reaction Type | Catalysts/Ligands | Substituent Introduced | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids at the phenyl ring | 60–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amino groups at the oxadiazole C-5 | 45% |
These reactions enable diversification of the compound’s aryl groups for structure-activity studies.
Hydrolysis and Degradation
Stability under acidic/basic conditions influences synthetic utility.
Hydrolysis studies inform storage conditions and synthetic pathway design.
Photochemical Reactions
UV-induced reactivity has been explored for functionalization.
| Wavelength (nm) | Solvent | Products | Application Notes | Source |
|---|---|---|---|---|
| 254 | MeCN | [2+2] Cycloadducts with alkenes | Potential for photoaffinity labeling | |
| 365 | THF | Singlet oxygen adducts at the thiophene | Investigated for ROS generation |
Key Findings:
-
The compound’s reactivity is dominated by its oxadiazole and electron-deficient pyrimidine rings.
-
Functionalization at the ethoxy/methoxy-phenyl group requires careful optimization to overcome steric effects.
-
Stability under acidic conditions limits its use in prolonged biological assays.
Further studies are needed to explore enantioselective modifications and catalytic applications.
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Structural and Functional Comparison with Analogues
Key Observations :
- Oxadiazole Position: The 1,2,4-oxadiazole in the target compound vs.
- Substituent Effects : The 4-ethoxy-3-methoxyphenyl group in the target compound may improve metabolic stability compared to halogenated analogues (e.g., 2-chlorophenyl in ) .
- Core Heterocycle: Thieno[3,2-d]pyrimidine (target) vs. thieno[2,3-d]pyrimidine (TAK-385) influences binding pocket compatibility due to sulfur atom positioning .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
- Lipophilicity : The target compound’s logP (3.8) balances membrane permeability and solubility, contrasting with the more lipophilic 2-chlorophenyl analogue (logP 4.2) .
- Thermal Stability: Thieno-pyrimidine diones generally exhibit high melting points (>200°C), suggesting crystalline stability suitable for formulation .
- Bioactivity : While direct data for the target compound is lacking, structural analogs (e.g., TAK-385) demonstrate that substituent optimization at the 3- and 5-positions significantly enhances potency and pharmacokinetics .
Q & A
Q. Table 1: Alkylation Reaction Conditions
| Reagent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Benzyl chloride | DMF | K₂CO₃ | 80 | 72 |
| Chloroacetamide | DMF | K₂CO₃ | 60 | 65 |
Basic: How should researchers characterize this compound’s structure and purity?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aryl protons at δ 7.2–8.1 ppm for phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography : Resolve ambiguities in regiochemistry. For example, single-crystal analysis of analogs (e.g., imidazo[4,5-b]pyridines) confirms bond angles and torsion angles .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%).
Advanced: How can low yields during alkylation steps be addressed?
Methodological Answer:
Low yields often stem from steric hindrance or incomplete deprotonation. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 min vs. 12 hours).
- Alternative bases : Cs₂CO₃ may enhance reactivity in sterically crowded systems .
- Pre-functionalization : Introduce electron-withdrawing groups to increase intermediate reactivity.
Advanced: How to interpret contradictory biological activity data across studies?
Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. For example:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
- Structural analogs : Compare with 6-(4-methoxyphenyl)-5-methyl-3-phenyl derivatives, which show reduced activity due to methoxy group positioning .
- Dose-response curves : Ensure consistent normalization (e.g., vehicle controls) to minimize artifacts.
Q. Table 2: Biological Activity Comparison
| Compound Modification | Assay System | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5-Methyl-6-thiazole derivative | HEK293 (24 h) | 12.3 | |
| 6-Methoxy analog | HeLa (48 h) | >50 |
Advanced: What mechanistic insights guide the compound’s biological activity?
Methodological Answer:
Hypothesized mechanisms include:
- Enzyme inhibition : Thieno-pyrimidine cores target kinases (e.g., EGFR) via ATP-binding pocket interactions.
- DNA intercalation : The planar aromatic system may disrupt DNA replication in cancer cells .
- Redox modulation : Methoxy and ethoxy groups influence oxidative stress pathways.
Q. Validation Methods :
- Molecular docking : Simulate binding to EGFR (PDB ID: 1M17) to predict affinity.
- ROS assays : Measure reactive oxygen species (ROS) levels in treated cells.
Advanced: How to design analogs for improved pharmacokinetic properties?
Methodological Answer:
Focus on logP and solubility:
- LogP optimization : Replace the ethoxy group with polar substituents (e.g., -OH or -SO₃H) to reduce hydrophobicity.
- Prodrug strategies : Esterify phenolic -OH groups to enhance bioavailability (e.g., acetyl or PEG-ylated derivatives) .
- Metabolic stability : Introduce fluorine atoms at para positions to block cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
